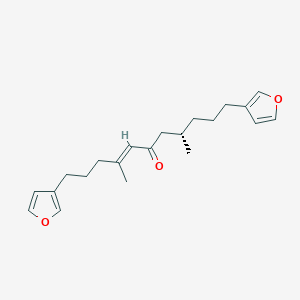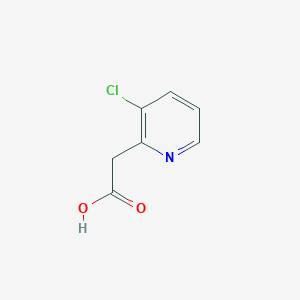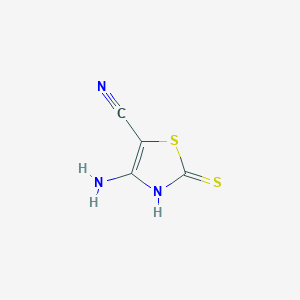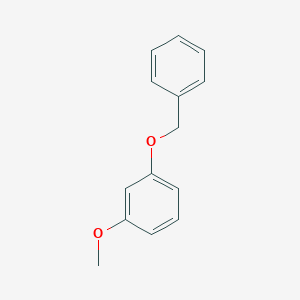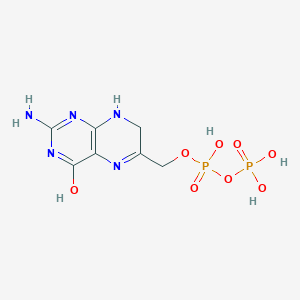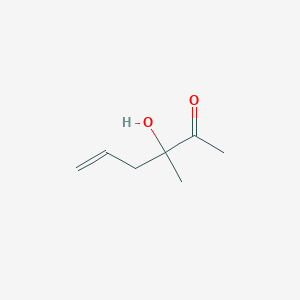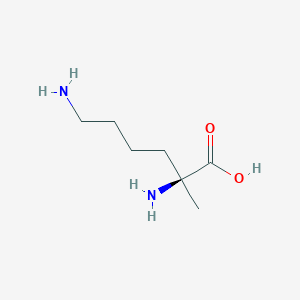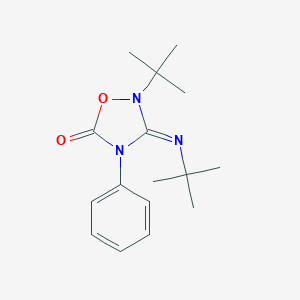![molecular formula C15H20N4O2 B009429 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 100515-03-5](/img/structure/B9429.png)
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine (DEPM) is a pyrimidine derivative that has attracted considerable attention in recent years due to its potential therapeutic applications. DEPM is a small molecule that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-proliferative effects.
Mecanismo De Acción
The mechanism of action of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been shown to have a protective effect on the liver by reducing liver injury and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is its low toxicity, which makes it a potential candidate for drug development. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine.
Direcciones Futuras
There are several potential future directions for the study of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to explore its potential as an anti-tumor agent and to determine its efficacy in vivo. Finally, more research is needed to understand the mechanism of action of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine and to develop more effective derivatives with improved solubility and bioavailability.
Métodos De Síntesis
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine can be synthesized through a multi-step process involving the reaction of 3,5-diethoxybenzyl chloride with guanidine hydrochloride, followed by nucleophilic substitution with 2,4-diaminopyrimidine. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been shown to have anti-proliferative effects on smooth muscle cells, making it a potential therapeutic agent for atherosclerosis.
Propiedades
Número CAS |
100515-03-5 |
|---|---|
Nombre del producto |
5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Fórmula molecular |
C15H20N4O2 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
5-[(3,5-diethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-20-12-6-10(7-13(8-12)21-4-2)5-11-9-18-15(17)19-14(11)16/h6-9H,3-5H2,1-2H3,(H4,16,17,18,19) |
Clave InChI |
NYWXRUJDDNLNKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC |
SMILES canónico |
CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



